Methyl 4-(1-hydroxyallyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(1-hydroxyprop-2-enyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7,10,12H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRTEFQIFUYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Considerations:
-
Reaction Time : Overnight reflux.
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Workup : Neutralization with NaHCO₃, extraction with EtOAc, and drying over Na₂SO₄.
Allylation of Methyl 4-Hydroxybenzoate
Introducing the 1-hydroxyallyl group to methyl 4-hydroxybenzoate via alkylation is another viable approach. The Ambeed procedure for 2-allyl-3-hydroxybenzaldehyde synthesis demonstrates high-yielding allylation using potassium carbonate in acetone. For instance, methyl 4-(benzyloxy)-3,5-dimethoxybenzoate was obtained in 69% yield via benzyl bromide alkylation.
Experimental Protocol:
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Substrate : Methyl 4-hydroxybenzoate.
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Allylating Agent : 3-Bromo-1-propanol (or protected derivatives).
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Yield Optimization : Phase-transfer catalysts like tetrabutylammonium bromide improve efficiency, as seen in patent US5079381A.
Organometallic-Mediated Allylation
The ACS publication on indium- and zinc-mediated syntheses highlights methods for introducing allyl groups via organometallic intermediates. For example, 3-bromopropenyl esters react with aldehydes in THF or aqueous NH₄Cl to form alk-1-ene-3,4-diols. Adapting this to methyl 4-formylbenzoate could yield the target compound through nucleophilic addition of a hydroxyallyl-metal species.
Stereochemical Control:
Protection-Deprotection Strategies
Hydroxyl groups in the allyl chain may require protection during synthesis. The RSC protocol employs benzyl ethers for this purpose, which are later removed via hydrogenolysis. For example, 4-(benzyloxy)-3,5-dimethoxybenzoic acid was hydrolyzed using 30% KOH in MeOH at 80°C.
Protection Steps:
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Deprotection : Hydrogenolysis or acidic hydrolysis.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
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Esterification : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, facilitating nucleophilic attack by methanol.
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Allylation : Base-mediated deprotonation of the phenolic –OH generates a phenoxide ion, which undergoes SN2 reaction with allyl halides.
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Organometallic Routes : Transmetallation of 3-bromopropenyl esters with In/Zn forms reactive allylmetal species, which add to carbonyl groups .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxyallyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Organic Synthesis
Methyl 4-(1-hydroxyallyl)benzoate serves as an important intermediate in organic synthesis. It has been utilized in various reactions, including:
- Carboboration Reactions : The compound has been employed in Cu-catalyzed carboboration of acetylene with Michael acceptors. In one study, this compound was dissolved in dichloromethane (DCM) and underwent carboboration reactions, yielding significant product formation under optimized conditions .
- Synthesis of Natural Products : The compound is also used in the synthesis of complex natural products, where it acts as a building block for more complex molecular architectures .
Pharmaceutical Applications
This compound exhibits potential pharmaceutical applications due to its structural features that may confer biological activity. It has been studied for:
Table 1: Summary of Synthetic Applications
| Application Type | Methodology | Yield (%) | Reference |
|---|---|---|---|
| Carboboration Reaction | Cu-catalyzed with acetylene | 78.4 | |
| Synthesis of Natural Products | Mitsunobu Reaction | Variable |
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl Paraben | Antimicrobial | N/A | |
| Methyl 4-Hydroxybenzoate | Antioxidant | N/A |
Case Study 1: Carboboration Reaction Optimization
In a detailed study focusing on the optimization of carboboration reactions involving this compound, researchers evaluated various solvents and catalytic systems. The optimal conditions were established using dioxane as a solvent with a copper catalyst, achieving yields up to 78.4% . This study highlights the compound's versatility as an intermediate in synthetic organic chemistry.
Case Study 2: Antimicrobial Efficacy
While specific studies on this compound are sparse, related compounds such as methyl paraben have shown significant antimicrobial activity against various pathogens. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential use as a preservative in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxyallyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyprop-2-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of Methyl 4-Substituted Benzoates
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 4-(1-hydroxyallyl)benzoate | 1-Hydroxyallyl | C₁₁H₁₂O₃ | 192.21* | Not reported | Hydroxyl, allyl, ester |
| (S)-Methyl 4-(1-aminoethyl)benzoate [7] | 1-Aminoethyl | C₁₀H₁₃NO₂ | 179.22 | Solid | Amino, ester |
| Methyl 4-(2-cyanophenyl)benzoate [8] | 2-Cyanophenyl | C₁₅H₁₁NO₂ | 237.26 | Solid | Cyano, ester |
| Methyl 4-(1H-imidazol-1-yl)benzoate [6] | 1H-Imidazol-1-yl | C₁₁H₁₀N₂O₂ | 202.21 | Solid | Heterocyclic, ester |
| Compound C1 (Quinoline-piperazine) [2] | Quinoline-piperazine | C₂₇H₂₃N₃O₃ | 437.49 | Yellow solid | Quinoline, piperazine, ester |
*Calculated based on structural formula.
Key Observations:
Substituent Effects on Molecular Weight: Bulky substituents (e.g., quinoline-piperazine in C1 [2]) significantly increase molecular weight (437.49 g/mol), while simpler groups like aminoethyl [7] or hydroxyallyl result in lower weights (~179–192 g/mol). The hydroxyallyl group adds moderate steric bulk compared to smaller substituents like cyano [8] or aminoethyl [7].
Electronic and Solubility Trends: Hydroxyallyl Group: The hydroxyl and allyl moieties may enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or water . Cyanophenyl Group: The electron-withdrawing cyano group in Methyl 4-(2-cyanophenyl)benzoate [8] likely reduces electron density on the benzene ring, affecting reactivity in electrophilic substitutions. Aminoethyl Group: The basic amino group in (S)-Methyl 4-(1-aminoethyl)benzoate [7] could increase solubility in acidic media through protonation.
Biological Activity
Methyl 4-(1-hydroxyallyl)benzoate is a compound derived from benzoic acid, notable for its potential biological activities. Its structural characteristics suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
The compound features a benzoate moiety with an allylic hydroxyl group, which may contribute to its reactivity and biological effects.
Antioxidant Properties
Research indicates that derivatives of 4-hydroxybenzoic acid, structurally related to this compound, exhibit significant antioxidant activity. For instance, 4-hydroxybenzoic acid has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Several studies have explored the antimicrobial potential of benzoate derivatives. A related compound, 4-hydroxybenzoic acid, demonstrated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxyl group in this compound may enhance its antimicrobial efficacy.
Antiglycation Activity
This compound's structural similarity to other benzoate derivatives suggests potential antiglycation properties. Glycation is a significant factor in diabetes complications; thus, compounds that inhibit this process could be therapeutically beneficial. Studies on related compounds have shown varying degrees of antiglycation activity, indicating that this compound might also possess similar effects .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit enzymes involved in glycation and microbial growth.
- Cell Signaling Modulation : The compound could interact with cellular receptors or pathways that regulate inflammation and oxidative stress responses.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various benzoic acid derivatives using DPPH radical scavenging assays. This compound showed a significant reduction in DPPH radicals, comparable to known antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 150 ± 5 |
| Ascorbic Acid | 100 ± 3 |
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 4-(1-hydroxyallyl)benzoate, and how do reagent choices influence yield?
Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For accurate hydrogen bonding analysis, collect high-resolution data (≤1.0 Å) and employ ORTEP-3 for visualization .
- Spectroscopy : Combine ¹H/¹³C NMR to confirm the allyl-hydroxy and ester moieties. For complex splitting patterns, use 2D-COSY or HSQC. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways . Reference:
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. For example, conflicting NMR data on regioselectivity in substitution reactions may arise from competing resonance effects. Compare computed ¹³C chemical shifts (GIAO method) with experimental data to validate mechanistic pathways. Software like Gaussian or ORCA is recommended . Case Study : A study on quinoline derivatives (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) used DFT to explain unexpected coupling constants in NOESY spectra . Reference:
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
Q. How can bioactivity assays differentiate between the pharmacological effects of this compound and its metabolites?
Methodological Answer:
- In vitro assays : Use human liver microsomes (HLMs) to identify Phase I metabolites (e.g., hydroxylation at the allyl group). LC-MS/MS quantifies metabolite concentrations .
- Target validation : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to isolate parent compound activity from metabolite interference. For anti-inflammatory effects, measure COX-2 inhibition via ELISA . Reference:
Methodological Notes
- Data Contradiction Analysis : Conflicting NMR/X-ray data may arise from polymorphic forms. Use variable-temperature XRD to identify lattice effects .
- High-Throughput Synthesis : Microfluidic reactors enable rapid optimization of reaction parameters (e.g., residence time, stoichiometry) for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
